Ethyl p-methoxycinnamate
Overview
Description
Ethyl p-methoxycinnamate (EPMC) is a major natural ester found in the rhizome of Kaempferia galanga (kencur), known for various pharmacological activities. Research has focused on its synthesis, chemical reactions, and analysis of its physical and chemical properties to understand its potential applications and mechanisms of action better.
Synthesis Analysis
Direct amidation and transesterification reactions are common methods for synthesizing derivatives of EPMC. Studies have shown efficient synthesis techniques, including microwave-assisted reactions and conventional methods without the need for coupling reagents or catalysts. These approaches produce derivatives like N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide and 4-methoxychalcone, indicating a versatile synthetic pathway for EPMC modifications (Komala et al., 2018); (Komala et al., 2023).
Molecular Structure Analysis
The molecular structure of EPMC and its derivatives has been elucidated using techniques like GC-MS, IR, and NMR spectroscopy. These analyses confirm the structural integrity of the synthesized compounds and are critical for understanding their functional properties and reactivity (Komala et al., 2018).
Chemical Reactions and Properties
EPMC undergoes various chemical reactions, including hydrolysis and Claisen-Schmidt reactions, to produce different derivatives. These reactions are influenced by factors like temperature and reactant ratios, impacting the yield and efficiency of the synthesis process (Komala et al., 2023).
Physical Properties Analysis
The physical properties of EPMC and its derivatives, such as solubility and crystallization behavior, have been studied to understand their potential applications in various fields. For instance, solvent crystallization from essential oil obtained from Kaempferia galanga L demonstrates its applicability in antimicrobial activities (Yang De-po, 2011).
Chemical Properties Analysis
Investigations into the chemical properties of EPMC, including its reactivity and interaction with other compounds, are essential for its application in pharmaceuticals and cosmetics. Studies on the structure-activity relationship and modifications to improve stability and efficacy highlight the importance of the ester and methoxy functional groups for its anti-inflammatory activity (Komala et al., 2018).
Scientific Research Applications
1. Isolation of EPMC from Kaempferia galanga L. extracts
- Methods of Application : A molecularly imprinted polymer for solid phase extraction (MI-SPE) was synthesized through bulk polymerization with EPMC as a template, methacrylic acid as a monomer, TRIM/EDGMA as a crosslinker in a ratio of 1: 4: 20 (MIP1) or 1: 7: 20 (MIP2). BPO was used as an initiator and n-hexane was used as a porogen .
- Results : MIP2 exhibits better analytical performance with an adsorption capacity value of 0.0813 mg g −1. The selectivity of MIP2 was tested using EPMC analog compounds, namely ethyl cinnamic (EC), cinnamaldehyde (CD), and kaempferol (KF), with imprinting factor (IF) values of 17.436, 1.539, and 0.06, respectively. Lastly, MIP2 was applied to the SPE cartridge for the isolation of EPMC from Kaempferia galanga rhizome extract, and showed a percentage recovery of 82.40% for the ethanol extract, 68.05% for the ethyl acetate extract, and 65.27% for the n-hexane extract .
2. Pharmacological Applications of EPMC
- Summary of Application : EPMC is the major component of Kaempferia galanga rhizome essential oil with an area percentage of 66.39%. The oil was evaluated for its possible antimicrobial, neurodegenerative inhibitory, acetylcholinesterase, anti-inflammatory, and antioxidant activities as well as for the genotoxic effects .
- Methods of Application : The essential oil was analyzed using GC/MS for chemical composition analysis. The oil was then tested for its possible activities using standard methodologies .
- Results : The oil exhibited moderate antioxidant activity (DPPH assay IC 50 = 15.64 ± 0.263 µg/mL; ABTS assay IC 50 = 16.93 ± 0.228 µg/mL). It showed comparable activity in albumin denaturation (IC 50 = 2.93 ± 0.59 µg/mL) and protease inhibitor assay (IC 50 = 17.143 ± 0.506 µg/mL) to that of standard sodium diclofenac (IC 50 = 23.87 ± 0.729 µg/mL and IC 50 = 19.18 ± 0.271 µg/mL, respectively) .
3. Anti-Metastasis Agent and Chemosensitizer for Melanoma Cells
- Summary of Application : EPMC has been identified as an active compound in Kaempferia galanga, which could be used to treat melanoma as an anti-metastasis and chemosensitizer agent .
- Methods of Application : The active compound in K. galanga was isolated and identified using chromatography and spectroscopy techniques. The inhibitory activity on NFκB activation and cell viability was determined using reporter assay methods .
- Results : EPMC demonstrated potent NFκB inhibitory activity against melanoma cell B16F10- NFκB Luc2 with an IC50 of 88.7 μM. Further investigation indicated that EPMCs act as inhibitors of p38 and thereby Akt phosphorylation inhibitors at serine 473, inhibiting NFκB-dependent transcription .
4. Enhancing Oct4 Expression
- Summary of Application : EPMC has been found to promote teratoma formation and differentiation potential of P19 cells in vivo. It also enhanced self-renewal and pluripotency of human umbilical cord mesenchymal stem cells and mouse embryonic stem cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results showed that EPMC could enhance the expression of Oct4, a key transcription factor for maintaining the self-renewal capacity and pluripotency of stem cells .
5. Therapeutic and Nutraceutical Applications
- Summary of Application : p-Methoxycinnamic acid (p-MCA), from which EPMC is derived, has a wide spectrum of therapeutic activities and potential applications in the food industry. This natural compound exhibits a wide range of biologically useful properties .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The authors described the superiority of EPMC (50–100 mg/kg) over p-MCA due to better bioavailability of this derivative in the body and better regulation of AChE enzymes .
6. Interesterification of Egg-Yolk Phosphatidylcholine
- Summary of Application : p-MCA, from which EPMC is derived, is one of the most popular phenylpropanoids with a beneficial impact on human health. This compound has shown many valuable activities including anticancer, antidiabetic, and neuro- and hepatoprotective .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results are not detailed in the source .
properties
IUPAC Name |
ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308962 | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethyl p-methoxycinnamate | |
CAS RN |
24393-56-4, 1929-30-2 | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methoxycinnamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHOXYCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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